molecular formula C17H17N3O2S B7469566 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide

Cat. No. B7469566
M. Wt: 327.4 g/mol
InChI Key: WFCZHYFMLZPPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can alter the expression of genes that are involved in cancer cell growth and survival. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can disrupt the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the prevention of neuronal death. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets for drug discovery. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, including the development of new derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential use of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in other scientific research applications, such as inflammation and autoimmune diseases. Finally, more research is needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide and its potential side effects.

Synthesis Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 3-bromo-6-methoxypyridine, followed by the addition of butanoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and drug discovery. Studies have shown that 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in drug discovery, as it can act as a lead compound for the development of new drugs.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCZHYFMLZPPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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